Dansyl-L-Asp DCHA salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dansyl-L-Asp DCHA salt is a derivative of dansyl chloride, a reagent commonly used in biochemical research for the derivatization of amino acids. The compound is known for its fluorescent properties, which make it useful in various analytical techniques, including liquid chromatography-mass spectrometry (LC-MS) and thin-layer chromatography (TLC) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-L-Asp DCHA salt typically involves the reaction of dansyl chloride with L-aspartic acid in the presence of a base such as sodium carbonate. The reaction is carried out at room temperature for about 60 minutes, resulting in the formation of the dansylated product .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dansyl-L-Asp DCHA salt primarily undergoes substitution reactions, where the dansyl group reacts with free amino groups of peptides and proteins . The compound is also stable under acidic conditions, making it resistant to hydrolysis .
Common Reagents and Conditions
Reagents: Dansyl chloride, L-aspartic acid, sodium carbonate
Conditions: Room temperature, aqueous or acetone solvent, reaction time of 60 minutes
Major Products
The major product of the reaction is the dansylated amino acid, which exhibits strong fluorescence under UV light .
Scientific Research Applications
Dansyl-L-Asp DCHA salt is widely used in various fields of scientific research:
Chemistry: Used in the analysis of amino acids and peptides through derivatization and subsequent detection by LC-MS or TLC
Biology: Employed in protein sequencing and identification of N-terminal amino acids.
Medicine: Utilized in metabolic studies to quantify amino acids in biological samples.
Industry: Applied in the quality control of pharmaceuticals and biochemical products.
Mechanism of Action
The mechanism of action of Dansyl-L-Asp DCHA salt involves the formation of a covalent bond between the dansyl group and the free amino groups of peptides and proteins. This reaction enhances the fluorescent properties of the compound, allowing for easy detection and analysis under UV light . The molecular targets include primary and secondary amines, which react with the dansyl chloride to form stable fluorescent derivatives .
Comparison with Similar Compounds
Similar Compounds
Dansyl chloride: The parent compound used for derivatization of amino acids.
Dansyl-L-Leu: Another dansylated amino acid used in similar analytical applications.
Dansyl-L-Phe: Used for the derivatization and analysis of phenylalanine.
Uniqueness
Dansyl-L-Asp DCHA salt is unique due to its specific application in the analysis of aspartic acid and its derivatives. Its stability under acidic conditions and strong fluorescent properties make it particularly useful in various biochemical and analytical techniques .
Properties
Molecular Formula |
C28H41N3O6S |
---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanedioic acid |
InChI |
InChI=1S/C16H18N2O6S.C12H23N/c1-18(2)13-7-3-6-11-10(13)5-4-8-14(11)25(23,24)17-12(16(21)22)9-15(19)20;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-8,12,17H,9H2,1-2H3,(H,19,20)(H,21,22);11-13H,1-10H2/t12-;/m0./s1 |
InChI Key |
CYKVGVYDQXRYIB-YDALLXLXSA-N |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.